3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine
CAS No.:
Cat. No.: VC18227595
Molecular Formula: C13H16F3NO
Molecular Weight: 259.27 g/mol
* For research use only. Not for human or veterinary use.
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine -](/images/structure/VC18227595.png)
Specification
Molecular Formula | C13H16F3NO |
---|---|
Molecular Weight | 259.27 g/mol |
IUPAC Name | 3-[[3-(trifluoromethoxy)phenyl]methyl]piperidine |
Standard InChI | InChI=1S/C13H16F3NO/c14-13(15,16)18-12-5-1-3-10(8-12)7-11-4-2-6-17-9-11/h1,3,5,8,11,17H,2,4,6-7,9H2 |
Standard InChI Key | KVQPXYQZDDBLRP-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CNC1)CC2=CC(=CC=C2)OC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine is C₁₃H₁₆F₃NO, with a molecular weight of 259.27 g/mol. Its IUPAC name derives from the piperidine backbone substituted at the third position by a benzyl group containing a trifluoromethoxy moiety. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine |
SMILES | C1CCN(CC1)CC2=CC(=CC(=C2)OC(F)(F)F)C |
InChI | InChI=1S/C13H16F3NO/c14-13(15,16)18-11-6-4-5-10(9-11)8-12-7-2-1-3-17-12/h4-6,9,12,17H,1-3,7-8H2 |
XLogP3 | 3.2 (estimated) |
The trifluoromethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the piperidine ring enables interactions with biological targets .
Stereochemical Considerations
Piperidine derivatives often exhibit stereochemical diversity, influencing pharmacological activity. While the exact stereochemistry of 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine is unspecified in available literature, enantiomeric forms of related compounds (e.g., L-733,060 vs. L-733,061) demonstrate distinct NK1 receptor binding affinities .
Synthesis and Chemical Reactivity
Synthetic Pathways
Though no direct synthesis reports exist for this compound, analogous piperidine derivatives are typically synthesized via:
-
Nucleophilic Substitution: Reaction of 3-(trifluoromethoxy)benzyl chloride with piperidine under basic conditions (e.g., K₂CO₃ or NaOH) .
-
Reductive Amination: Condensation of 3-(trifluoromethoxy)benzaldehyde with piperidine followed by reduction using NaBH₄ or H₂/Pd-C.
A generalized reaction scheme is:
Reactivity Profile
-
Oxidation: The benzylic position is susceptible to oxidation, forming ketone derivatives.
-
N-Functionalization: The piperidine nitrogen can undergo alkylation or acylation to generate quaternary ammonium salts or amides.
-
Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethoxy group directs electrophiles to the ortho and para positions of the benzene ring.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: Estimated at 3.2, indicating moderate lipophilicity suitable for CNS penetration.
-
Aqueous Solubility: Limited solubility in water (~0.1 mg/mL), necessitating formulation enhancements for oral bioavailability.
Metabolic Stability
The trifluoromethoxy group is metabolically resistant to oxidative degradation, potentially prolonging half-life compared to methoxy analogs. Piperidine N-demethylation is a likely metabolic pathway.
Research Gaps and Future Directions
-
Synthetic Optimization: Develop enantioselective routes to isolate bioactive stereoisomers.
-
Target Validation: Screen against NK1, COX, and TRP targets to confirm mechanistic hypotheses.
-
ADME Studies: Assess bioavailability, brain penetration, and metabolite profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume